molecular formula C10H8F2O3 B1339780 3,5-Difluoro-4-methoxycinnamic acid CAS No. 105219-43-0

3,5-Difluoro-4-methoxycinnamic acid

Cat. No.: B1339780
CAS No.: 105219-43-0
M. Wt: 214.16 g/mol
InChI Key: DETUIHJOEHNQBZ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-methoxycinnamic acid is a useful research compound. Its molecular formula is C10H8F2O3 and its molecular weight is 214.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties and Biological Activities

  • 4-hydroxy-3-methoxycinnamic acid, a related compound, is known for its antioxidant properties, which may offer benefits against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases. The compound's antioxidant properties are linked to various biological activities in many foods (Silva & Batista, 2017).

Applications in Food Industry and Health

  • Ferulic acid (4-hydroxy-3-methoxycinnamic acid) shows potential applications in the food industry and health markets due to its high antioxidant properties. This includes use in extracting high-value compounds from agricultural waste materials (Barberousse et al., 2008).

Photochemical Reaction Products

  • 4-methoxycinnamic acid-3'-methylbutyl ester, a variant, undergoes UV irradiation to produce cycloaddition and Diels-Alder adducts, indicating potential applications in photochemical reactions (Schrader et al., 1994).

Anticancer Effects

  • Ferulic acid (4-hydroxy-3-methoxycinnamic acid) exhibits anticancer effects through cell cycle arrest and autophagy in cervical cancer cell lines. These findings suggest potential therapeutic applications in cancer treatment (Gao et al., 2018).

Pharmaceutical Functions

  • Ferulic acid is an effective component in Chinese medicine, demonstrating a range of pharmaceutical functions like antimicrobial, anti-inflammatory, and anticancer activities. It's widely used in the food and cosmetic industries for various applications (Ou & Kwok, 2004).

Metabolism and Health Benefits

  • Metabolites of hydroxycinnamic acids like 3"-methoxycinnamic acid-4"-sulfate, derived from apples, show significant variation in urinary excretion and potential health benefits (Rubió et al., 2021).

Serotonergic System Modulation

  • Ferulic acid (4-hydroxy-3-methoxycinnamic acid) demonstrates antidepressant-like effects, modulating the serotonergic system in animal models. This suggests its potential in treating mood disorders (Zeni et al., 2012).

Solubility in Supercritical Carbon Dioxide

  • The solubility of hydroxycinnamic acids, including 4-hydroxy-3-methoxycinnamic acid (ferulic acid), in supercritical carbon dioxide is significant for their extraction from natural substrates. This has implications for industrial applications (Murga et al., 2003).

Therapeutic Applications and Derivatives

  • Ferulic acid and its derivatives show extensive therapeutic applications, including in the treatment of diabetes, cancer, and cardiovascular diseases, due to their antioxidative and anti-inflammatory actions. The compound's structure makes it a suitable substrate for various formulations (Babbar et al., 2021).

Magnetic Properties in Coordination Polymers

  • Derivatives of cinnamic acid, including methoxycinnamic acid isomers, are used in synthesizing lanthanide complexes and one-dimensional coordination polymers, showing field-induced slow relaxation of magnetization (Khalfaoui et al., 2017).

Safety and Hazards

The safety data sheet for 3,5-Difluoro-4-methoxycinnamic acid suggests that it should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It also advises using appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

(E)-3-(3,5-difluoro-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h2-5H,1H3,(H,13,14)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETUIHJOEHNQBZ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1F)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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